molecular formula C21H23NO5 B2993748 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone CAS No. 51254-38-7

2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone

Cat. No. B2993748
CAS RN: 51254-38-7
M. Wt: 369.417
InChI Key: OWDPAOQLSAOHNV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Interactions and Complex Formation

Research has shown the potential for certain derivatives of tetrahydro[1,3]dioxolo[4,5-g]isoquinoline to form stable intermolecular complexes, particularly when interacting with other molecules. These complexes are stabilized by weak hydrogen bonds and π–π stacking interactions, indicating a possible avenue for developing new materials or chemical sensors (Khrustalev, Krasnov, & Timofeeva, 2008).

Molecular Synthesis

There is significant interest in the synthesis of novel compounds from tetrahydro[1,3]dioxolo[4,5-g]isoquinoline derivatives for various applications, including pharmacological research. For instance, practical syntheses have been developed for compounds like cotarnine, suggesting pathways to explore new drugs and chemical probes (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).

Antimicrobial Studies

Derivatives have also been explored for their antimicrobial properties, particularly in the context of developing new antibiotics or antifungal agents. For example, specific Ni(II) complexes constructed from ligands related to the tetrahydro[1,3]dioxolo[4,5-g]isoquinoline structure have been synthesized and studied for their antimicrobial activity, showcasing the potential of these compounds in medical applications (Chai, Zhang, Tang, Zhang, & Zhang, 2017).

Electronic and Optical Properties

The electronic and optical properties of novel heteroannulated compounds derived from tetrahydro[1,3]dioxolo[4,5-g]isoquinoline have been a subject of study, indicating their potential use in electronic materials, sensors, or as components in optical devices. Such research involves density functional theory (DFT) calculations, electronic structure analysis, and spectroscopic studies to understand and optimize these properties (Halim & Ibrahim, 2017).

Neuropathic Pain Management

While excluding direct applications related to drug use and dosage, it's notable that research has identified derivatives of tetrahydroisoquinoline, closely related to the molecule , as effective in managing neuropathic pain without significant cytochrome P450 (CYP) inhibition liability, indicating a direction for developing safer pain management therapies (Ogiyama et al., 2015).

Safety And Hazards

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Future Directions

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Please note that for a specific compound, especially a less-studied one, some of this information might not be readily available. In such cases, it might be necessary to conduct original research or make educated guesses based on similar compounds. If you have access to a lab or research facility, you might consider conducting some of this research yourself. Always remember to follow all safety protocols when handling chemicals.


properties

IUPAC Name

2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-22-9-8-14-10-18-20(27-12-26-18)21(25-3)19(14)16(22)11-17(23)13-4-6-15(24-2)7-5-13/h4-7,10,16H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDPAOQLSAOHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=CC=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone

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